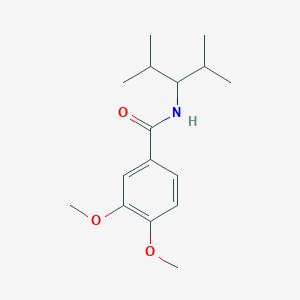
N-(4-fluorophenyl)-4-(phenylethynyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-(phenylethynyl)benzamide, also known as FPB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FPB belongs to the class of compounds known as benzamides, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
N-(4-fluorophenyl)-4-(phenylethynyl)benzamide has been found to act as a selective antagonist of the TRPV1 receptor, which is involved in pain sensation and inflammation. By blocking this receptor, this compound has the potential to alleviate pain and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively reduce pain and inflammation in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in animal models. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-fluorophenyl)-4-(phenylethynyl)benzamide in lab experiments is its high selectivity for the TRPV1 receptor, which allows for more precise targeting of this receptor. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on N-(4-fluorophenyl)-4-(phenylethynyl)benzamide. One area of focus could be the development of more potent and selective TRPV1 antagonists based on the structure of this compound. Additionally, further research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, more studies are needed to fully understand the potential diagnostic applications of this compound in cancer imaging.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-4-(phenylethynyl)benzamide involves the reaction of 4-fluoroaniline with 4-iodophenylacetylene in the presence of a palladium catalyst. The resulting intermediate is then reacted with benzoyl chloride to obtain this compound.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-(phenylethynyl)benzamide has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use as a diagnostic tool in cancer imaging.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-(2-phenylethynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO/c22-19-12-14-20(15-13-19)23-21(24)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-15H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAYXTBKDWLWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)

![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)


![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B5794090.png)


![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794099.png)


